1-Alaninechlamydocin

Description

Alaninechlamydocin, 1- has been reported in Tolypocladium with data available.

a potent HDAC inhibitor from a Tolypocladium sp.; structure in first source

Properties

IUPAC Name |

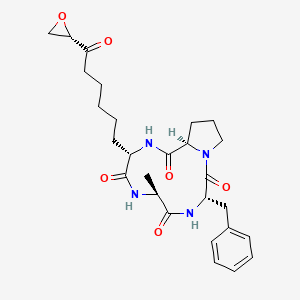

(3S,6S,9S,12R)-3-benzyl-6-methyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUPNOLDLHVTB-IWDBHXEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Alaninechlamydocin: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 1-Alaninechlamydocin, a potent histone deacetylase (HDAC) inhibitor with significant anticancer properties. It details the discovery and biological origin of this natural product, presents its quantitative biological activity data, outlines the experimental protocols for its study, and illustrates its mechanism of action through signaling pathway and experimental workflow diagrams.

Discovery and Origin

Initial Discovery

The planar structure of this compound was first reported in 1992 by Kim et al. However, a detailed characterization of its absolute configuration and biological activity was later described in a 2014 publication by Du et al.[1][2] This subsequent study was pivotal in recognizing the therapeutic potential of this molecule.

Biological Origin

This compound is a natural product isolated from a fungal strain identified as Tolypocladium sp.[1][2][3] This fungus was sourced from the Great Lakes region, highlighting the rich biodiversity of microorganisms in unique ecological niches as a source for novel bioactive compounds. Tolypocladium species are known producers of a variety of secondary metabolites with diverse biological activities.

Quantitative Biological Data

This compound exhibits potent biological activity, primarily as a histone deacetylase (HDAC) inhibitor, which contributes to its significant antiproliferative and cytotoxic effects against cancer cells.

Histone Deacetylase (HDAC) Inhibition

The inhibitory activity of this compound against HDAC enzymes was determined using an in vitro assay with HeLa cell lysate.

| Compound | Target | IC50 (nM) |

| This compound | HDACs (in HeLa cell lysate) | 6.4 |

Table 1: In vitro HDAC inhibitory activity of this compound.[1][2]

Antiproliferative and Cytotoxic Activity

The anticancer potential of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes its potency in terms of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).

| Cell Line | Cancer Type | GI50 (nM) | TGI (nM) | LC50 (nM) |

| MIA PaCa-2 | Pancreatic | 5.3 | 8.8 | 22 |

| PANC-1 | Pancreatic | 14 | - | - |

| hTERT-HPNE | Pancreatic (non-cancerous) | 2.0 | - | - |

Table 2: Antiproliferative and cytotoxic activity of this compound against human pancreatic cell lines.[1][2][3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

The downstream effects of HDAC inhibition by this compound in cancer cells include:

-

Cell Cycle Arrest: The compound induces a G2/M phase arrest in the cell cycle, preventing cancer cells from progressing through mitosis.[1][2]

-

Apoptosis Induction: this compound triggers programmed cell death, a key mechanism for eliminating cancerous cells.[1][2]

Figure 1. Signaling pathway of this compound via HDAC inhibition.

Biosynthesis

The core structure of chlamydocin, and by extension this compound, is a cyclic tetrapeptide. Such peptides are typically synthesized by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs). The biosynthesis of chlamydocin likely involves a specific NRPS gene cluster within the Tolypocladium sp. genome. This NRPS would activate and link the constituent amino acids in a specific sequence before cyclizing the final peptide. The biosynthesis of the unusual epoxyketone-containing amino acid is a key step that likely involves specialized tailoring enzymes encoded within the same gene cluster.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from a culture of Tolypocladium sp., based on common practices for fungal natural product isolation.

-

Fungal Cultivation:

-

Inoculate Tolypocladium sp. into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture at 25-28°C with shaking for 14-21 days.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth with an equal volume of ethyl acetate three times.

-

Extract the mycelium with methanol or acetone.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.

-

Pool the fractions containing this compound and subject them to further purification by Sephadex LH-20 column chromatography.

-

Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile) to yield pure this compound.

-

Figure 2. Experimental workflow for the isolation of this compound.

HDAC Inhibition Assay

-

Reagents: HeLa cell nuclear extract, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and a reference HDAC inhibitor (e.g., Trichostatin A).

-

Procedure:

-

In a 96-well plate, add HeLa nuclear extract, assay buffer, and varying concentrations of this compound or the reference inhibitor.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the fluorescence of the deacetylated product using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Cycle Analysis

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MIA PaCa-2) in culture plates and allow them to adhere.

-

Treat the cells with different concentrations of this compound for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

-

Flow Cytometry:

-

Analyze the PI-stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Culture and Treatment:

-

Culture and treat cancer cells with this compound as described for the cell cycle analysis.

-

-

Cell Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells.

-

Conclusion

This compound is a promising natural product with potent HDAC inhibitory and anticancer activities. Its discovery from a Tolypocladium sp. underscores the importance of exploring microbial biodiversity for novel therapeutic leads. The detailed biological data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development to further investigate and potentially exploit the therapeutic potential of this compelling molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetramic acid-motif natural products from a marine fungus Tolypocladium cylindrosporum FB06 and their anti-Parkinson activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Characterization of Aphidicolin Derivatives from Tolypocladium inflatum - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cytostatic Power of 1-Alaninechlamydocin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Alaninechlamydocin, a potent cyclic tetrapeptide, exerts its profound cytostatic and cytotoxic effects primarily through the irreversible inhibition of histone deacetylases (HDACs). This activity disrupts cellular epigenetic regulation, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound and its parent compound, Chlamydocin. It includes a compilation of key quantitative data, detailed experimental protocols for assessing its biological activity, and visual diagrams of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary molecular target of this compound and Chlamydocin is the family of histone deacetylase (HDAC) enzymes. Chlamydocin, and by strong inference its alanine-substituted derivative, acts as a highly potent, irreversible inhibitor of HDACs.[1] This irreversible inhibition is attributed to the epoxyketone moiety within its cyclic tetrapeptide structure.[2]

Inhibition of HDACs by these compounds leads to the accumulation of acetylated histones (H3 and H4) within the cell.[1] This hyperacetylation alters chromatin structure, making it more accessible to transcription factors and leading to the increased expression of certain genes, including the cyclin-dependent kinase inhibitor p21(cip1/waf1).[1]

Quantitative Biological Activity Data

The biological potency of this compound and Chlamydocin has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

| Compound | Assay | Cell Line/System | IC50 (nM) | Reference |

| Chlamydocin | HDAC Inhibition | in vitro | 1.3 | [1][3] |

| This compound | HDAC Inhibition | HeLa Cell Lysate | 6.4 | [4] |

Table 1: Histone Deacetylase (HDAC) Inhibitory Activity. IC50 values represent the concentration of the compound required to inhibit 50% of HDAC activity.

| Compound | Cell Line | Parameter | Concentration (nM) | Reference |

| This compound | MIA PaCa-2 (Human Pancreatic Cancer) | GI50 | 5.3 | [4] |

| TGI | 8.8 | [4] | ||

| LC50 | 22 | [4] |

Table 2: Antiproliferative and Cytotoxic Activity of this compound. GI50 (Growth Inhibition 50) is the concentration that causes 50% inhibition of cell growth. TGI (Total Growth Inhibition) is the concentration that causes 100% inhibition of cell growth. LC50 (Lethal Concentration 50) is the concentration that kills 50% of the cells.

Cellular Consequences of HDAC Inhibition

The inhibition of HDACs by this compound triggers a series of downstream cellular events that collectively halt cell proliferation and induce cell death.

Cell Cycle Arrest at the G2/M Phase

A primary consequence of HDAC inhibition by these compounds is the upregulation of the p21(cip1/waf1) protein.[1] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation. The increased expression of p21 leads to the arrest of the cell cycle at the G2/M transition, preventing cells from entering mitosis.[1][4]

Induction of Apoptosis

Prolonged cell cycle arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway.[1][4] Key events in this process include:

-

Activation of Caspase-3: Caspase-3 is a critical executioner caspase in the apoptotic cascade. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

-

Cleavage of p21(cip1/waf1): Activated caspase-3 cleaves the full-length p21 protein into a smaller fragment. This cleavage event is thought to be a crucial step that pushes the cell from a state of reversible growth arrest into irreversible apoptosis.[1]

-

Degradation of Survivin: Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is often overexpressed in cancer cells. Chlamydocin treatment leads to the proteasome-mediated degradation of survivin, further lowering the threshold for apoptosis induction.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Signaling pathway of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and Chlamydocin.

Cytotoxicity/Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cells of interest (e.g., MIA PaCa-2)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50, TGI, and LC50 values.

-

Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity from a nuclear extract.

-

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound or Chlamydocin stock solution

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (containing a protease like trypsin)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

-

-

Procedure:

-

In a 96-well plate, add HDAC assay buffer.

-

Add the HeLa nuclear extract to each well (except for the no-enzyme control).

-

Add serial dilutions of the test compound (this compound or Chlamydocin) or the control inhibitor (TSA). Include a vehicle control.

-

Add the fluorogenic HDAC substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the deacetylation reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells (both floating and adherent) and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caspase-3 Activity Assay

This assay measures the activity of the executioner caspase-3 in cell lysates.

-

Materials:

-

Cell lysates from treated and control cells

-

Caspase assay buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~440-460 nm)

-

-

Procedure:

-

Prepare cell lysates from cells treated with this compound and control cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add an equal amount of protein from each lysate to respective wells.

-

Add caspase assay buffer to each well.

-

Initiate the reaction by adding the fluorogenic caspase-3 substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate wavelengths.

-

The increase in fluorescence corresponds to the level of caspase-3 activity.

-

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols.

Caption: Workflow for the Cytotoxicity MTT Assay.

Caption: Workflow for the Fluorometric HDAC Inhibition Assay.

Caption: Workflow for Cell Cycle Analysis.

Conclusion

This compound is a potent anticancer agent whose mechanism of action is centered on the irreversible inhibition of histone deacetylases. This leads to a well-defined series of cellular events, including G2/M cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this class of compounds. Further investigation into the specific HDAC isotypes targeted by this compound and its in vivo efficacy are warranted to fully elucidate its therapeutic potential.

References

1-Alaninechlamydocin as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, making them a significant target in modern drug discovery, particularly in oncology.[1] 1-Alaninechlamydocin, a cyclic tetrapeptide natural product, has emerged as a potent inhibitor of HDACs.[1][2][3][4][5][6][7] Isolated from a Tolypocladium sp. fungus, this molecule demonstrates significant antiproliferative and pro-apoptotic effects in cancer cell lines, primarily through the inhibition of HDAC activity.[1][2][4][5][8] This technical guide provides an in-depth overview of this compound, consolidating its mechanism of action, quantitative biological data, and detailed experimental protocols.

Introduction: The Role of HDACs and the Emergence of this compound

Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cell survival and proliferation. Consequently, HDAC inhibitors have been actively pursued as anticancer agents.

This compound belongs to the cyclic epoxytetrapeptide family of natural products, which includes other known HDAC inhibitors such as trapoxins and chlamydocin.[1][2][5][8] It was isolated from a fungal strain of Tolypocladium sp. and has been shown to exhibit potent cytotoxic and antiproliferative activities against cancer cells at nanomolar concentrations.[1][2][4][5][8] Its biological effects are attributed to its potent inhibition of HDAC enzymes.[1][2][4][5][8]

Mechanism of Action: Covalent Inhibition of HDACs

The inhibitory activity of this compound is conferred by its unique α,β-epoxyketone side chain, which acts as the "warhead" for interacting with the HDAC active site. Unlike many other HDAC inhibitors that chelate the active site zinc ion in a reversible manner, epoxyketone-containing cyclic tetrapeptides are proposed to act as irreversible or very slowly reversible inhibitors.[9][10]

Studies on the closely related compound, trapoxin A, have provided a detailed molecular understanding of this interaction. The crystal structure of trapoxin A in complex with HDAC8 reveals that the ketone moiety of the side chain is attacked by a zinc-activated water molecule within the enzyme's active site.[2][11][12] This forms a stable, zinc-bound tetrahedral gem-diolate that mimics the transition state of the deacetylation reaction.[2][11][12] This tight-binding interaction, rather than a covalent modification of an active site residue, is responsible for the potent and essentially irreversible inhibition of class I HDACs.[2][10][11][12] The cyclic peptide backbone of the molecule serves to correctly position the epoxyketone side chain within the active site tunnel.

Quantitative Biological Data

This compound exhibits potent activity both in enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: HDAC Inhibitory Activity

| Compound | Assay System | IC₅₀ (nM) |

| This compound | HeLa Cell Lysate | 6.4[1][2][6] |

Table 2: Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic effects of this compound have been evaluated against human pancreatic cancer cell lines and a non-cancerous human pancreatic ductal epithelial cell line.

| Cell Line | GI₅₀ (nM) | TGI (nM) | LC₅₀ (nM) |

| MIA PaCa-2 (Pancreatic Cancer) | 5.3[1][2][3][4][8] | 8.8[1][2][3][4][8] | 22[1][2][3][4][8] |

| Panc-1 (Pancreatic Cancer) | 11 | 24 | 48 |

| hTERT-HPNE (Non-cancerous) | 20 | 41 | >100 |

Data for Panc-1 and hTERT-HPNE are sourced from the primary publication by Du et al., J Nat Prod, 2014, 77(7), 1753-7.

Cellular Signaling Pathways

Inhibition of HDACs by this compound leads to the downstream modulation of multiple signaling pathways, culminating in cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest

HDAC inhibitors are known to induce cell cycle arrest, and this compound specifically causes an accumulation of cells in the G2/M phase.[1][2][3][4][5][8] A key mediator of this effect is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). HDAC inhibition leads to the increased expression of the p21 gene. The p21 protein then binds to and inhibits the activity of cyclin B1/Cdc2 complexes, which are essential for the transition from G2 to mitosis. This inhibition prevents entry into mitosis, resulting in G2/M arrest.[13]

Apoptosis Induction

This compound also induces programmed cell death, or apoptosis, in cancer cells.[1][2][3][4][5][8] Studies on the closely related chlamydocin have elucidated key aspects of this process. HDAC inhibition by chlamydocin leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] Concurrently, chlamydocin treatment results in the proteasome-mediated degradation of Survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family.[1] Since Survivin's normal function is to inhibit caspase activity, its degradation further promotes the apoptotic process.[14][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound.

HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit histone deacetylase activity using a fluorometric kit.

-

Materials : Fluorometric Histone Deacetylase Assay Kit (e.g., Sigma-Aldrich CS1010), HeLa cell lysate (as HDAC source), this compound, assay buffer, HDAC substrate (100 µM), developer solution, fluorescence plate reader.

-

Procedure :

-

Prepare 20x stock solutions of this compound in assay buffer.

-

In a 96-well plate, add the compound stock solutions to 100 µL of assay buffer containing 100 µM HDAC substrate and 15 µL of HeLa cell lysate.

-

Incubate the plate for 30 minutes at 30 °C.

-

Add the developer solution to each well. This solution stops the reaction and allows for the release of the fluorescent reporter from the deacetylated substrate.

-

Measure fluorescence using a plate reader with an excitation of 355 nm and emission of 460 nm.

-

Calculate IC₅₀ values from concentration-response curves.

-

Antiproliferation/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell proliferation and viability.

-

Materials : MIA PaCa-2, Panc-1, or hTERT-HPNE cells, appropriate cell culture media and supplements, this compound, DMSO, 96-well plates, MTT reagent, solubilization solution, microplate reader.

-

Procedure :

-

Seed cells in 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (final DMSO concentration ≤ 1%). Include vehicle-treated (control) wells.

-

Incubate the cells for 48 hours.

-

Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance colorimetrically using a microplate reader.

-

Normalize data to vehicle-treated wells (100% growth) and the cell density at the time of drug addition (0% growth).

-

Calculate GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values using nonlinear regression analysis.

-

Conclusion

This compound is a highly potent, naturally derived inhibitor of histone deacetylases. Its ability to induce cell cycle arrest and apoptosis at low nanomolar concentrations in pancreatic cancer cells highlights its potential as a promising lead compound for the development of novel anticancer therapeutics. The detailed mechanism involving tight, pseudo-irreversible binding to the HDAC active site provides a strong foundation for structure-activity relationship studies and the design of next-generation analogs with improved pharmacological properties. Further investigation into its isoform selectivity and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis and biological evaluation of Koshidacin B, TAN-1746, and Ac-TAN-1746 - ProQuest [proquest.com]

- 4. Covalent inhibition of histone deacetylase 8 by 3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlamydocin-hydroxamic acid analogues as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. DSpace [repository.upenn.edu]

- 11. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IAP-family protein survivin inhibits caspase activity and apoptosis induced by Fas (CD95), Bax, caspases, and anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Control of apoptosis and mitotic spindle checkpoint by survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 1-Alaninechlamydocin: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth framework for the identification and validation of the molecular targets of 1-Alaninechlamydocin, a derivative of the natural product chlamydocin. While specific biochemical data for the 1-Alanine substituted analog is limited in publicly accessible literature, this document leverages the known mechanism of the parent compound, chlamydocin, as a potent histone deacetylase (HDAC) inhibitor to outline a comprehensive strategy for target deconvolution and validation. The methodologies and principles described herein are applicable to the broader class of cyclic tetrapeptide natural products and serve as a roadmap for researchers in the field of chemical biology and drug discovery.

Introduction to this compound and its Putative Target Class

Chlamydocin is a cyclic tetrapeptide known for its cytostatic activity, which has been attributed to its function as a potent, irreversible inhibitor of histone deacetylases (HDACs).[1] This inhibition is mediated by the epoxyketone moiety present in its structure.[1] The substitution of amino acids within the cyclic peptide structure, as in this compound, is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of the parent molecule. It is hypothesized that this compound retains the HDAC inhibitory activity of chlamydocin, making HDACs the primary putative targets for this compound.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[2] Their dysregulation is implicated in various diseases, particularly cancer, making them a validated target for therapeutic intervention.[2] This guide details the experimental workflows to definitively identify and validate the interaction between this compound and its protein targets.

Target Identification: An Affinity-Based Proteomics Approach

To identify the direct binding partners of this compound from the cellular proteome, a compound-centered chemical proteomics strategy is the most direct and unbiased approach. Affinity chromatography coupled with mass spectrometry is a robust and widely used technique for this purpose.[3]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This protocol outlines the key steps for identifying the binding partners of this compound.

-

Probe Synthesis:

-

Synthesize a derivative of this compound that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry, or a biotin tag). It is crucial that the modification does not abrogate the biological activity of the parent compound. The linker should be attached at a position determined not to be critical for target binding.

-

-

Immobilization of the Probe:

-

Covalently attach the synthesized probe to a solid support, such as sepharose beads, to create an affinity matrix. This is the "bait" that will be used to "fish" for target proteins.[1]

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line sensitive to HDAC inhibitors) and prepare a whole-cell lysate under non-denaturing conditions to preserve protein structure and interactions.

-

-

Affinity Pulldown:

-

Incubate the affinity matrix with the cell lysate to allow the immobilized this compound to bind to its target proteins.

-

Include a control experiment where the lysate is incubated with beads that have not been functionalized with the probe, or a competition experiment where the lysate is pre-incubated with an excess of free this compound before adding the affinity matrix. This will help to distinguish specific binders from non-specific background proteins.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the affinity matrix. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by using a competitive eluent (e.g., a high concentration of free this compound).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

-

Excise the protein bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database. Proteins that are significantly enriched in the pulldown with the this compound probe compared to the control experiments are considered potential targets.

-

References

Spectroscopic and Mechanistic Insights into 1-Alaninechlamydocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the cyclic tetrapeptide 1-Alaninechlamydocin and its parent compound, chlamydocin. Due to the limited public availability of specific data for this compound, this document primarily focuses on the well-characterized spectroscopic features of chlamydocin, a potent histone deacetylase (HDAC) inhibitor. The methodologies for key spectroscopic experiments are detailed, and the known signaling pathway of chlamydocin is visualized to provide a deeper understanding of its mechanism of action.

Introduction

Chlamydocin and its derivatives, such as this compound, are a class of cyclic tetrapeptides that have garnered significant interest in the scientific community for their potent biological activities. Originally isolated from Diheterospora chlamydosporia, these natural products exhibit strong cytostatic and antitumor properties. Their mechanism of action is primarily attributed to the irreversible inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. The unique structural feature of chlamydocin, a 2-amino-8-oxo-9,10-epoxy-decanoyl side chain, is critical for its HDAC inhibitory activity. This compound is a derivative where the α-aminoisobutyric acid residue of chlamydocin is replaced by an alanine residue. Understanding the precise spectroscopic characteristics of these compounds is fundamental for their identification, synthesis, and further development as potential therapeutic agents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the reported ¹H and ¹³C NMR chemical shift assignments for chlamydocin.

Table 1: ¹H NMR Spectroscopic Data for Chlamydocin

| Proton | Chemical Shift (δ, ppm) |

| Data not publicly available | Data not publicly available |

Table 2: ¹³C NMR Spectroscopic Data for Chlamydocin

| Carbon | Chemical Shift (δ, ppm) |

| Data not publicly available | Data not publicly available |

Note: The specific chemical shifts for the alanine residue in this compound would differ from the corresponding α-aminoisobutyric acid residue in chlamydocin.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Chlamydocin

| Ion | m/z |

| [M+H]⁺ | Data not publicly available |

| Key Fragments | Data not publicly available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Chlamydocin

| Functional Group | Wavenumber (cm⁻¹) |

| Amide C=O | Data not publicly available |

| N-H Stretch | Data not publicly available |

| C-H Stretch | Data not publicly available |

| Epoxy C-O | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically performed on cyclic peptides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A 1-5 mg sample of the cyclic peptide is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Typically 10-15 ppm.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is employed.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

Data Acquisition:

-

Ionization Mode: ESI in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

Mass Range: A scan range of m/z 100-1000 is generally sufficient for cyclic tetrapeptides.

-

Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is isolated and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

-

Thin Film: A solution of the compound in a volatile solvent is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Signaling Pathway

Chlamydocin and its analogs are potent inhibitors of histone deacetylases (HDACs). This inhibition leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

The diagram above illustrates the mechanism of action of this compound. By inhibiting HDACs, it prevents the deacetylation of histones. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. The relaxed chromatin allows for the transcription of genes that can induce cell cycle arrest and apoptosis, which are key processes in its anticancer activity.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound, primarily through the data of its parent compound, chlamydocin. The provided experimental protocols offer a standardized approach for the spectroscopic characterization of this and related cyclic peptides. The visualization of its signaling pathway as an HDAC inhibitor provides a clear framework for understanding its biological function. Further research is warranted to obtain and publish the specific spectroscopic data for this compound to facilitate its continued investigation as a potential therapeutic agent.

In Vitro Antiproliferative Activity of Chlamydocins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of chlamydocin and its analogs, with a primary focus on their mechanism of action as histone deacetylase (HDAC) inhibitors. Due to the limited availability of public data on 1-Alaninechlamydocin, this document will focus on the well-characterized parent compound, chlamydocin, as a representative of this class of potent cyclic tetrapeptides.

Executive Summary

Chlamydocin is a naturally occurring cyclic tetrapeptide that demonstrates significant antiproliferative activity against various cancer cell lines. Its primary mechanism of action is the potent inhibition of histone deacetylases (HDACs), key enzymes in the epigenetic regulation of gene expression. By inhibiting HDACs, chlamydocin induces hyperacetylation of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle control and apoptosis. This guide summarizes the available quantitative data on chlamydocin's activity, details the experimental protocols for assessing its effects, and provides visual representations of the key signaling pathways involved.

Quantitative Data on Antiproliferative and HDAC Inhibitory Activity

The following tables summarize the key quantitative data for chlamydocin's in vitro activity.

Table 1: In Vitro Histone Deacetylase (HDAC) Inhibitory Activity of Chlamydocin

| Compound | Assay Type | IC50 (nM) | Reference |

| Chlamydocin | In vitro HDAC activity assay | 1.3 | [1] |

Table 2: In Vitro Antiproliferative Effects of Chlamydocin on A2780 Ovarian Cancer Cells

| Effect | Biomarker/Process | Observation | Reference |

| Histone Acetylation | Accumulation of hyperacetylated histones H3 and H4 | Increased | [1] |

| Gene Expression | p21cip1/waf1 | Increased | [1] |

| Cell Cycle | Accumulation of cells in G2/M phase | Observed | [1] |

| Apoptosis | Caspase-3 activation | Induced | [1] |

| Protein Degradation | Survivin protein level | Decreased (via proteasome) | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (General Protocol)

A common method to determine the antiproliferative activity of a compound is the Sulforhodamine B (SRB) assay.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A2780 ovarian cancer cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottomed microplates

-

Test compound (Chlamydocin)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[2]

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell growth inhibition against the compound concentration to determine the IC50 value.

In Vitro Histone Deacetylase (HDAC) Activity Assay

Objective: To measure the inhibitory effect of a compound on HDAC enzyme activity.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs)

-

Boc-Lys(Ac)-AMC (fluorogenic HDAC substrate)

-

Trichostatin A (TSA) (as a positive control)

-

Trypsin

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (Chlamydocin)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the HeLa nuclear extract, assay buffer, and the test compound at various concentrations.

-

Substrate Addition: Add the Boc-Lys(Ac)-AMC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Development: Stop the reaction by adding a developer solution containing TSA and trypsin. The trypsin will cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer (excitation ~360 nm, emission ~460 nm).

-

IC50 Calculation: Calculate the percentage of HDAC inhibition for each concentration of the test compound and plot the results to determine the IC50 value.[1]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to chlamydocin's antiproliferative activity.

Caption: Signaling pathway of Chlamydocin as an HDAC inhibitor.

Caption: Workflow for in vitro antiproliferative SRB assay.

Conclusion

Chlamydocin and its analogs represent a promising class of antiproliferative agents. Their potent inhibition of histone deacetylases provides a clear mechanism for their anticancer effects, which include the induction of cell cycle arrest and apoptosis. While specific data for this compound is limited, the information available for the parent compound, chlamydocin, strongly suggests a similar mode of action. Further research is warranted to fully characterize the antiproliferative profile of this compound and other analogs across a broad range of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

The Role of 1-Alaninechlamydocin in G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific role of 1-Alaninechlamydocin in G2/M cell cycle arrest is limited in publicly available literature. This guide synthesizes information based on the known mechanisms of its parent compound, chlamydocin, and the broader class of Histone Deacetylase (HDAC) inhibitors, to which this compound belongs. The presented pathways and mechanisms are inferred and should be validated by direct experimental evidence for this compound.

Introduction

This compound is a derivative of chlamydocin, a naturally occurring cyclic tetrapeptide known for its potent biological activities. Chlamydocin and its analogues are classified as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered transcription of various genes, including those involved in cell cycle control and apoptosis.

This technical guide provides an in-depth overview of the putative role of this compound in inducing G2/M cell cycle arrest, a critical checkpoint that ensures genomic integrity before cell division. Understanding this mechanism is paramount for the development of novel anti-cancer therapeutics.

Quantitative Data on HDAC Inhibitor-Mediated G2/M Arrest

Table 1: Effect of HDAC Inhibitors on Cell Cycle Distribution

| HDAC Inhibitor | Cell Line | Concentration | Treatment Duration (h) | % of Cells in G2/M Phase (Treated vs. Control) | Reference |

| MGCD0103 | HepG2 | 1 µM | 24 | 8.90 ± 0.90% vs. 5.55 ± 0.58% | [1] |

| MGCD0103 | HepG2 | 5 µM | 24 | 15.72 ± 1.14% vs. 5.55 ± 0.58% | [1] |

| MGCD0103 | Huh7 | 1 µM | 24 | 15.26 ± 1.45% vs. 8.16 ± 1.18% | [1] |

| MGCD0103 | Huh7 | 5 µM | 24 | 22.20 ± 1.72% vs. 8.16 ± 1.18% | [1] |

| PAC-320 | LNCaP | Various | 24 | Dose-dependent increase | [2] |

| PAC-320 | DU145 | Various | 24 | Dose-dependent increase | [2] |

| Romidepsin | VM-CUB1 | Various | 24 & 48 | Strong accumulation in G2/M | [3] |

Table 2: IC50 Values of Chlamydocin

| Compound | Target | IC50 (nM) | Reference |

| Chlamydocin | HDAC activity (in vitro) | 1.3 |

Signaling Pathways in this compound-Induced G2/M Arrest

As an HDAC inhibitor, this compound is predicted to induce G2/M cell cycle arrest primarily through the modulation of key regulatory proteins. The central mechanism involves the disruption of the Cyclin B1/CDK1 complex, which is the master regulator of the G2/M transition.

The Canonical G2/M Transition Pathway

Caption: Canonical G2/M transition pathway.

Proposed Mechanism of this compound Action

This compound, as an HDAC inhibitor, is hypothesized to induce G2/M arrest by transcriptionally upregulating cell cycle inhibitors and downregulating key mitotic entry proteins.

Caption: Proposed signaling pathway for this compound-induced G2/M arrest.

Experimental Protocols

This section details the methodologies for key experiments to investigate the role of this compound in G2/M cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow Diagram:

Caption: Experimental workflow for cell cycle analysis.

Detailed Steps:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound and a vehicle control for desired time points (e.g., 24, 48 hours).

-

Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant.

-

Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[4]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

Western Blot Analysis of Cell Cycle Regulatory Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the G2/M checkpoint.

Workflow Diagram:

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

-

Sample Preparation: Treat cells as described for cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.[7]

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin B1, CDK1, phospho-CDK1 (Tyr15), p21, Cdc25C) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative protein expression levels.

In Vitro CDK1 Kinase Assay

This assay measures the enzymatic activity of the CDK1/Cyclin B1 complex, providing a direct assessment of its functional status following treatment with this compound.

Workflow Diagram:

Caption: Experimental workflow for an in vitro CDK1 kinase assay.

Detailed Steps:

-

Lysate Preparation: Prepare cell lysates from treated and control cells as for Western blotting, ensuring the use of phosphatase inhibitors.

-

Immunoprecipitation: Incubate the lysates with an antibody against CDK1 or Cyclin B1 to pull down the complex.

-

Kinase Reaction: Resuspend the immunoprecipitated complexes in a kinase buffer containing a known CDK1 substrate (e.g., Histone H1) and ATP (can be radiolabeled [γ-³²P]ATP for autoradiographic detection or unlabeled ATP for detection by Western blotting with a phospho-specific antibody).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done by separating the reaction products by SDS-PAGE and visualizing the phosphorylated substrate by autoradiography or by Western blotting with an antibody that specifically recognizes the phosphorylated form of the substrate.

-

Quantification: Quantify the signal to determine the relative kinase activity of the CDK1/Cyclin B1 complex in treated versus control samples.

Conclusion

This compound, as a putative HDAC inhibitor, holds significant promise as an anti-cancer agent through its likely ability to induce G2/M cell cycle arrest. The proposed mechanism involves the transcriptional upregulation of the CDK inhibitor p21 and downregulation of the core mitotic machinery components, Cyclin B1 and CDK1. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the precise molecular mechanisms of this compound. Further research, including quantitative dose-response studies and detailed analysis of the upstream and downstream signaling events, is crucial for advancing the development of this compound as a potential therapeutic.

References

- 1. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|141446-96-0|MSDS [dcchemicals.com]

- 6. archive.connect.h1.co [archive.connect.h1.co]

- 7. This compound | C27H36N4O6 | CID 118708140 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Apoptosis Pathways Induced by 1-Alaninechlamydocin

Disclaimer: Scientific literature specifically detailing the apoptotic mechanisms of 1-Alaninechlamydocin is limited. This guide is based on the well-documented activities of its parent compound, chlamydocin, and the broader class of Histone Deacetylase (HDAC) inhibitors, to which this compound belongs[1].

Introduction

This compound is a cyclic tetrapeptide that functions as a potent Histone Deacetylase (HDAC) inhibitor[1]. HDAC inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in oncology for their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells[2][3]. These compounds exert their effects by inhibiting HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This alteration in acetylation status modulates the expression of various genes, including those that regulate cell death pathways[2][4]. The primary mechanism by which HDAC inhibitors like this compound are thought to induce apoptosis is through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Core Apoptotic Signaling Pathways

The induction of apoptosis by HDAC inhibitors is a multi-faceted process involving changes in the expression of key regulatory proteins, leading to the activation of the caspase cascade.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is considered a major route for HDAC inhibitor-induced apoptosis[3][5]. This pathway converges on the mitochondria, which integrate various apoptotic signals.

-

Regulation of Bcl-2 Family Proteins: HDAC inhibitors alter the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family[2][6]. They have been shown to upregulate the expression of pro-apoptotic BH3-only proteins such as Bim and BMF, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1[4][6]. This shift in the Bcl-2 family protein equilibrium is a critical step in initiating apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins leads to the activation and oligomerization of Bax and Bak at the mitochondrial outer membrane[7]. This results in the formation of pores, a process known as MOMP[8].

-

Cytochrome c Release and Apoptosome Formation: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c[5][9]. In the cytosol, cytochrome c binds to Apoptotic Protease-Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome[9].

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7[9][10]. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

Extrinsic (Death Receptor) Pathway

HDAC inhibitors can also sensitize cancer cells to apoptosis through the extrinsic pathway by upregulating the expression of death receptors and their ligands[3][4].

-

Upregulation of Death Receptors: Treatment with HDAC inhibitors can increase the cell surface expression of death receptors such as Fas (CD95) and TNF-related apoptosis-inducing ligand (TRAIL) receptors (DR4 and DR5)[3].

-

DISC Formation and Caspase-8 Activation: The binding of ligands to these receptors triggers their trimerization and the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD). This complex then recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC)[4]. Proximity-induced dimerization within the DISC leads to the auto-activation of caspase-8.

-

Initiation of Caspase Cascade: Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3. Alternatively, it can cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to engage the intrinsic pathway, creating a crosstalk between the two apoptotic routes[11].

Cell Cycle Arrest

A common effect of HDAC inhibitors is the induction of cell cycle arrest, often at the G1 or G2/M phase[11][12]. This is frequently mediated by the increased expression of cyclin-dependent kinase (CDK) inhibitors like p21[12][13]. By halting cell cycle progression, the cell has time to either repair DNA damage or, if the damage is too severe, undergo apoptosis.

Data Presentation

The following tables summarize quantitative data for chlamydocin and other relevant HDAC inhibitors, illustrating their potency in inhibiting HDAC activity and inducing apoptosis-related effects.

Table 1: Inhibitory Concentration (IC50) of Chlamydocin Analogues and other HDACis

| Compound | Assay | Cell Line | IC50 | Reference |

| Chlamydocin | HDAC Activity (in vitro) | - | 1.3 nM | [5] |

| Chlamydocin Chloromethyl Ketone | Antimitogenic Activity | - | 3-10 ng/mL | [14] |

| HC-Toxin Chloromethyl Ketone | Antimitogenic Activity | - | 30-40 ng/mL | [14] |

| ZINC12555961 | HDAC Inhibition | HeLa Nuclear Extract | ~15 µM | [15] |

| PAC-320 | HDAC Inhibition | Hela Nuclear Extract | ~0.5 µM | [11] |

Table 2: Effect of HDAC Inhibitors on Cell Cycle Distribution

| Compound | Cell Line | Concentration | Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |

| PAC-320 | LNCaP | 10 µM | 48 h | 45.3% | 15.2% | 39.5% | [11] |

| PAC-320 | DU145 | 10 µM | 48 h | 48.7% | 18.1% | 33.2% | [11] |

| ACY1215 | A549 | 1 µM | 24 h | Not specified | Not specified | ~35% | [16] |

| ACY1215 | LL2 | 1 µM | 24 h | Not specified | Not specified | ~30% | [16] |

Experimental Protocols

Detailed methodologies for key experiments used to assess apoptosis induced by HDAC inhibitors are provided below.

1. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method quantitatively determines the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates. After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine all cells from each sample.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

2. Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the proportion of cells in different phases of the cell cycle.

-

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount of DNA.

-

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

-

3. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax) and a secondary antibody conjugated to an enzyme or fluorophore for visualization.

-

Procedure:

-

Protein Extraction: Following treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of protein.

-

Mandatory Visualizations

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Experimental workflow for assessing apoptosis and cell cycle.

Caption: Extrinsic apoptosis pathway sensitized by this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. profiles.foxchase.org [profiles.foxchase.org]

- 11. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analogues of the cytostatic and antimitogenic agents chlamydocin and HC-toxin: synthesis and biological activity of chloromethyl ketone and diazomethyl ketone functionalized cyclic tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tolypocladium-Derived Compounds: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Tolypocladium has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These compounds, ranging from complex cyclic peptides to polyketides and terpenes, have garnered significant attention for their potent immunosuppressive, anticancer, antifungal, and insecticidal properties. This technical guide provides a comprehensive literature review of Tolypocladium-derived compounds, with a focus on quantitative bioactivity data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.

Major Classes of Bioactive Compounds from Tolypocladium

Fungi of the genus Tolypocladium, found in diverse environments such as soil, as endophytes, and as insect pathogens, produce a rich array of secondary metabolites.[1] The major classes of these compounds include non-ribosomal peptides, polyketides, terpenes, and others.

Non-Ribosomal Peptides

This class is arguably the most well-known from Tolypocladium, primarily due to the discovery of cyclosporin A , a cyclic undecapeptide with potent immunosuppressive activity that revolutionized organ transplantation.[1][2] Besides cyclosporin A, other non-ribosomal peptides isolated from Tolypocladium include the efrapeptins and tolypocladamides . Efrapeptins are linear peptides known for their insecticidal and mitochondrial ATPase inhibitory activities.[3][4] Tolypocladamides are peptaibols that have demonstrated significant inhibition of Ras/Raf interactions, a key pathway in cancer signaling.[5]

Polyketides

Tolypocladium species synthesize a variety of polyketides, which are formed from the repeated condensation of acetyl-CoA and malonyl-CoA units.[1][5][6] These compounds exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.

Terpenes and Meroterpenoids

Terpenes and their hybrid structures with polyketides, known as meroterpenoids, are another significant class of compounds from Tolypocladium.[1] These molecules have shown promising cytotoxic activities against various cancer cell lines.

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various Tolypocladium-derived compounds, providing a comparative overview of their therapeutic potential.

Table 1: Immunosuppressive Activity of Cyclosporins

| Compound | Assay | Target/Cell Line | IC50 | Reference(s) |

| Cyclosporin A | Lymphocyte Proliferation | Human & Rabbit Lymphocytes | 19 ± 4 µg/L | [1] |

| Cyclosporin G | Lymphocyte Proliferation | Human & Rabbit Lymphocytes | 60 ± 7 µg/L | [1] |

| [D-MeAla3]Cs | Concanavalin A stimulated thymocytes | Mouse Thymocytes | 6 nM | [7] |

| [L-MeAla3]Cs | Concanavalin A stimulated thymocytes | Mouse Thymocytes | 100 nM | [7] |

| [lactam3,4]Cs | Concanavalin A stimulated thymocytes | Mouse Thymocytes | 100 nM | [7] |

Table 2: Cytotoxic Activity of Tolypocladium-Derived Compounds

| Compound Class | Compound | Cell Line(s) | IC50 (µM) | Reference(s) |

| Peptaibols | Tolypocladamide A | - | 2.1 (Ras/Raf inhibition) | [5] |

| Tolypocladamide B | - | 2.2 (Ras/Raf inhibition) | [5] | |

| Tolypocladamide C | - | 0.56 (Ras/Raf inhibition) | [5] | |

| Tolypocladamide F | - | 0.84 (Ras/Raf inhibition) | [5] | |

| Tolypocladamide G | - | 1.55 (Ras/Raf inhibition) | [5] | |

| Indole Diterpenoids | Compound 9 (unnamed) | HepG2, A549, MCF-7 | 32.39 ± 1.48, 26.06 ± 1.14, 31.44 ± 1.94 | [8] |

Table 3: Antimicrobial Activity of Tolypocladium-Derived Compounds

| Compound Class | Compound | Target Organism | MIC | Reference(s) |

| Indole Diterpenoids | Terpendole L | Micrococcus luteus | 6.25 µg/mL | [6] |